2,3,4,5,6-Pentafluoro-4'-methyl-1,1'-biphenyl
Description
2,3,4,5,6-Pentafluoro-4'-methyl-1,1'-biphenyl is a fluorinated biphenyl derivative characterized by a pentafluorinated benzene ring and a methyl substituent on the opposing aromatic ring. This structure combines strong electron-withdrawing effects from the fluorine atoms with moderate steric bulk from the methyl group. The compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ru-catalyzed C–H arylation, with yields exceeding 80% under optimized conditions . Its high fluorination level distinguishes it from simpler biphenyl analogs, making it valuable in materials science, pharmaceuticals, and catalysis due to enhanced thermal stability, lipophilicity, and electronic tunability .
Properties
CAS No. |
14621-04-6 |
|---|---|
Molecular Formula |
C13H7F5 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H7F5/c1-6-2-4-7(5-3-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
InChI Key |
PWMDTYMKSMKJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of 4’-methyl-1,1’-biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the reagent used, various substituted biphenyl derivatives can be formed.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and other reduced forms.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H7F5
- Molecular Weight : 258.19 g/mol
- CAS Number : 1214353-76-0
- Synonyms : Pentafluoro-4'-methylbiphenyl, AKOS BAR-1148
The compound features a biphenyl structure with five fluorine atoms and a methyl group attached to one of the phenyl rings. The presence of fluorine enhances its thermal stability and chemical resistance.
Applications in Organic Synthesis
- Fluorinated Materials :
-
Pharmaceuticals :
- The compound serves as an intermediate in the synthesis of biologically active molecules. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts. Research has demonstrated that incorporating fluorine can improve the pharmacokinetic properties of drug candidates .
Case Study 1: Synthesis of Fluorinated Biocides
A study focused on developing new biocides incorporated 2,3,4,5,6-pentafluoro-4'-methyl-1,1'-biphenyl into the molecular structure of active agents. The fluorination improved the efficacy against various microbial strains while maintaining low toxicity levels in non-target organisms .
Case Study 2: High-performance Coatings
In another application, this compound was utilized in formulating high-performance coatings that require resistance to solvents and extreme temperatures. The coatings demonstrated superior durability and longevity compared to traditional formulations without fluorinated compounds .
Data Tables
| Application Area | Specific Use Case | Outcome |
|---|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals | Enhanced bioactivity |
| Material Science | Component in fluorinated polymers | Improved chemical resistance |
| Agriculture | Development of new biocides | Increased efficacy against pathogens |
| Coatings | Formulation for high-performance coatings | Superior durability and temperature resistance |
Mechanism of Action
The mechanism by which 2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. In industrial applications, its chemical stability and resistance to degradation make it a valuable component in high-performance materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and synthesis data for 2,3,4,5,6-Pentafluoro-4'-methyl-1,1'-biphenyl and related compounds:
Electronic and Steric Effects
- Electron-Withdrawing Capacity : The pentafluoro substitution in the target compound creates a significantly electron-deficient aromatic system compared to difluorinated analogs like TBDFBP or DFBPE. This enhances its suitability as a ligand in catalysis, where electron-poor aryl groups stabilize metal centers .
- Steric Profile : The methyl group introduces minimal steric hindrance compared to bulkier substituents like tert-butyl (TBDFBP) or cyclohexyl (). This balance allows reactivity in further functionalization while maintaining solubility .
Physicochemical Properties
- Solubility and Lipophilicity: The pentafluoro-methyl derivative exhibits higher lipophilicity (logP ~4.2 estimated) compared to non-fluorinated biphenyls, enhancing membrane permeability in pharmaceutical contexts. Difluoro analogs with polar groups (e.g., DFBPE’s ethanone) show reduced hydrophobicity .
- Thermal Stability : Fluorination increases thermal stability, with decomposition temperatures exceeding 300°C for pentafluoro derivatives, compared to ~250°C for difluoro compounds .
Biological Activity
2,3,4,5,6-Pentafluoro-4'-methyl-1,1'-biphenyl (PFMB) is a fluorinated biphenyl compound with the molecular formula C13H7F5 and a molecular weight of 258.19 g/mol. Its unique structure and properties make it a subject of interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of PFMB, focusing on its pharmacological effects, mechanisms of action, and potential applications.
- Molecular Formula: C13H7F5
- Molecular Weight: 258.19 g/mol
- CAS Number: 14621-04-6
Antimicrobial Properties
Recent studies have indicated that PFMB exhibits significant antimicrobial activity. For instance, research has shown that fluorinated compounds can enhance the antibacterial efficacy against Gram-positive bacteria. In vitro assays demonstrated that PFMB and its derivatives possess lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics like ciprofloxacin and gentamicin against certain strains of Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| PFMB | < 0.5 | Staphylococcus aureus |
| Ciprofloxacin | 1 | Staphylococcus aureus |
| Gentamicin | 2 | Staphylococcus aureus |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of PFMB in eukaryotic cell lines. These studies reveal that while PFMB exhibits antimicrobial properties, its cytotoxic effects on mammalian cells remain minimal at therapeutic concentrations. For example, no significant cytotoxicity was observed in human lymphoblastoid cell lines at concentrations up to 10 µM .
The biological activity of PFMB can be attributed to its ability to disrupt cellular processes in target organisms. The incorporation of fluorine atoms enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets. Studies suggest that PFMB may interfere with bacterial cell membrane integrity and function by generating oxidative stress and damaging cellular components .
Study on Antibacterial Efficacy
In a comparative study published in 2024, novel pentafluorosulfanyl-containing triclocarban analogs were tested alongside PFMB for their antibacterial activity. The results indicated that PFMB demonstrated superior activity against Gram-positive bacteria while showing no significant effects on Gram-negative strains . This reinforces the potential use of PFMB as a targeted antibacterial agent.
Crystallographic Analysis
A crystallographic study provided insights into the structural characteristics of PFMB derivatives. The study revealed that the orientation of the fluorinated phenyl rings significantly affects the compound's interaction with biological targets. The increased steric demand from the para-methyl substituent was found to enhance binding affinity in certain enzyme-inhibitor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
